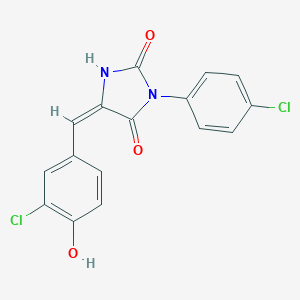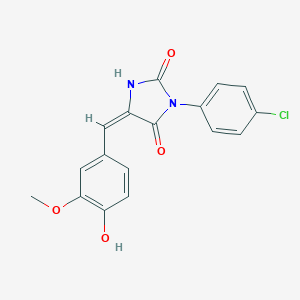![molecular formula C16H14BrNO5S B305776 Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305776.png)
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, as well as induce apoptosis in cancer cells. In addition, the compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. In addition, the compound has been extensively studied, making it a well-characterized compound for further research. However, the limitations of the compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One potential direction is to further explore the mechanism of action of the compound, in order to better understand its antibacterial, antifungal, and anticancer properties. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound could be further tested for its potential applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Overall, the research on Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has shown promising results, and further research could lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 2-(allyloxy)-5-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with methyl iodide to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antibacterial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate |
|---|---|
Fórmula molecular |
C16H14BrNO5S |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
methyl 2-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H14BrNO5S/c1-3-6-23-12-5-4-11(17)7-10(12)8-13-15(20)18(16(21)24-13)9-14(19)22-2/h3-5,7-8H,1,6,9H2,2H3/b13-8+ |
Clave InChI |
OEZJSDSHKWEZJE-MDWZMJQESA-N |
SMILES isomérico |
COC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC=C)/SC1=O |
SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC=C)SC1=O |
SMILES canónico |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC=C)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)

![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)




![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)

![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)